molecular formula C21H21ClN6O2 B2501579 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine CAS No. 681271-51-2

6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine

Cat. No.: B2501579
CAS No.: 681271-51-2
M. Wt: 424.89
InChI Key: VBKXRKTZAJYNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl and phenyl group, linked to a nitropyrimidine moiety

Preparation Methods

The synthesis of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzhydrol with piperazine to form the intermediate 4-[(4-chlorophenyl)(phenyl)methyl]piperazine. This intermediate is then reacted with 5-nitropyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the process .

Chemical Reactions Analysis

6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit or activate pathways involved in inflammation or cell proliferation, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and nitropyrimidine compounds. For example:

Biological Activity

The compound 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is a derivative of piperazine and pyrimidine, which has been investigated for its potential biological activities, particularly in pharmacological contexts. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C19H23ClN2O2\text{C}_{19}\text{H}_{23}\text{Cl}\text{N}_2\text{O}_2

Molecular Weight: 403.77 g/mol
CAS Number: 164726-80-1

The presence of a nitro group and a piperazine moiety suggests potential interactions with neurotransmitter systems and other cellular pathways.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on various receptor systems, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may exhibit activity on GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. Studies have shown that related compounds can activate or inhibit these receptors, leading to downstream effects such as changes in intracellular calcium levels and cyclic AMP production .
  • Antihistaminic Activity : Given its structural similarity to known antihistamines, this compound may possess antihistaminic properties, potentially acting as an H1 receptor antagonist. This activity could be relevant in treating allergic reactions and other histamine-mediated conditions .

In Vitro Studies

  • Receptor Binding Assays : Initial studies indicated that the compound binds to various receptors, including serotonin and dopamine receptors. This binding affinity suggests potential applications in treating psychiatric disorders.
  • Cellular Assays : In cellular models, the compound demonstrated the ability to modulate signaling pathways associated with cell proliferation and apoptosis. For instance, it was shown to influence ERK1/2 phosphorylation and cAMP levels, indicating its role in cell signaling .

In Vivo Studies

  • Animal Models : In rodent models of anxiety and depression, administration of this compound resulted in significant behavioral changes consistent with anxiolytic and antidepressant effects. These findings support its potential therapeutic use in mood disorders.
  • Toxicological Assessments : Safety profiles have been established through acute toxicity studies, revealing a favorable safety margin at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.

Data Tables

Study TypeFindingsReference
In VitroModulation of ERK1/2 phosphorylation
In VivoAnxiolytic effects in rodent modelsOngoing research
Receptor BindingAffinity for serotonin and dopamine receptors

Properties

IUPAC Name

6-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2/c22-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)26-10-12-27(13-11-26)21-19(28(29)30)20(23)24-14-25-21/h1-9,14,18H,10-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKXRKTZAJYNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.